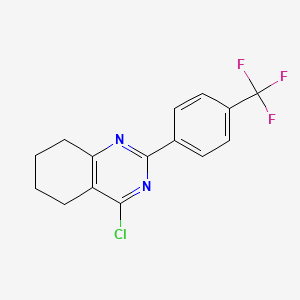
4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of chloro and trifluoromethyl groups further enhances its chemical reactivity and potential utility in different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)aniline.
Cyclization: This intermediate undergoes cyclization with appropriate reagents to form the quinazoline core.
Hydrogenation: The final step involves hydrogenation to obtain the tetrahydroquinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinazoline derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can have different functional groups attached to the core structure.
科学的研究の応用
4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
4-Chloro-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazoline stands out due to its unique combination of a quinazoline core with chloro and trifluoromethyl substituents. This combination imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research.
特性
分子式 |
C15H12ClF3N2 |
|---|---|
分子量 |
312.72 g/mol |
IUPAC名 |
4-chloro-2-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C15H12ClF3N2/c16-13-11-3-1-2-4-12(11)20-14(21-13)9-5-7-10(8-6-9)15(17,18)19/h5-8H,1-4H2 |
InChIキー |
NNTLKAZBGDOKRW-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


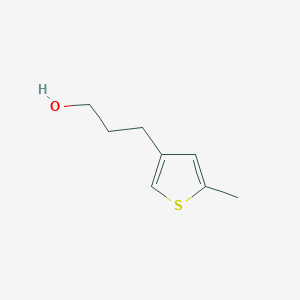
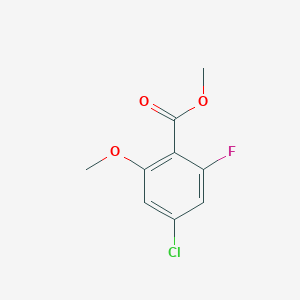

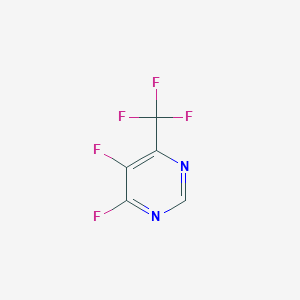


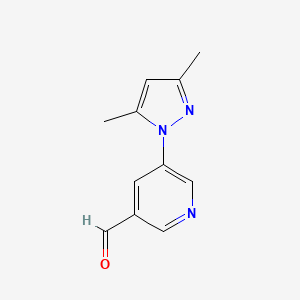
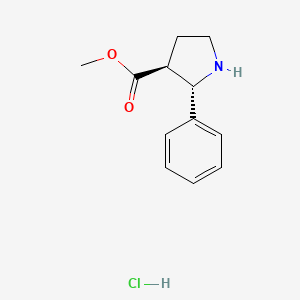
![4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)
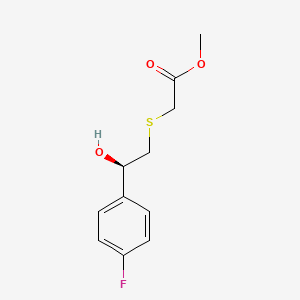
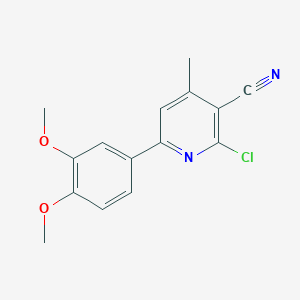
![5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)
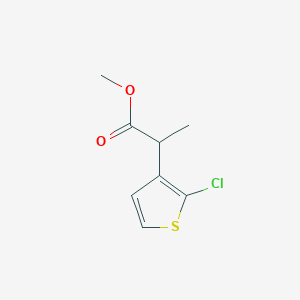
![3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)
